2-Methylpropane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

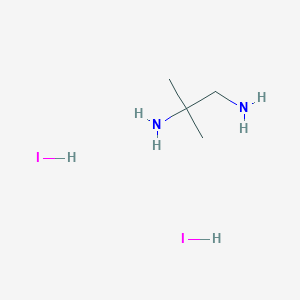

2-methylpropane-1,2-diamine;dihydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2HI/c1-4(2,6)3-5;;/h3,5-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHACASNGJGBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N.I.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647447 | |

| Record name | 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15444-85-6 | |

| Record name | 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most industrially viable method involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen pressure. This reaction proceeds via a nickel-catalyzed dehydrogenation-amination pathway, where the alcohol group is converted to an amine through intermediate imine formation.

Procedure :

-

Charging Reactants : 2-Amino-2-methyl-1-propanol (95 g) and Raney nickel catalyst (2–10 wt%) are loaded into a high-pressure autoclave.

-

Purification : Air is replaced with hydrogen, followed by vacuum degassing to eliminate residual oxygen.

-

Reaction : Liquid ammonia (45 g) and hydrogen (3 MPa) are introduced, and the mixture is heated to 160–220°C for 6–15 hours.

-

Workup : The catalyst is filtered, and the crude product is distilled under reduced pressure to isolate 2-methylpropane-1,2-diamine.

Optimization Data :

| Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 185 | 12 | 5.0 | 63.5 | 83.8 |

| 205 | 12 | 3.0 | 57.5 | 80.8 |

Higher temperatures (>200°C) reduce selectivity due to side reactions such as dehydrogenation to nitriles or over-reduction to secondary amines.

Hydrogenation of 1,2-Methylglyoxime

Methodology and Kinetic Analysis

An alternative route involves the hydrogenation of 1,2-methylglyoxime under strongly basic conditions. This method employs platinum or nickel catalysts at moderate pressures (200–700 psi) and temperatures below 60°C to minimize byproduct formation.

Steps :

-

Substrate Preparation : 1,2-Methylglyoxime is dissolved in anhydrous ethanol or methanol.

-

Basification : Sodium hydroxide (1.5 g) is added to maintain alkaline conditions, neutralizing water formed during hydrogenation.

-

Hydrogenation : The mixture is pressurized with hydrogen (200–700 psi) and agitated in the presence of Raney nickel (40–50 wt% relative to substrate).

-

Isolation : Post-reaction, the catalyst is filtered, and the diamine is precipitated as its dihydrochloride salt using anhydrous HCl gas.

Yield Data :

| Pressure (psi) | Temperature (°C) | Catalyst (wt%) | Yield (%) |

|---|---|---|---|

| 700 | 40 | 50 | 75 |

| 200 | 40 | 50 | 60 |

Prolonged reaction times (>1 hour) at higher pressures favor complete conversion but risk catalyst deactivation.

Hydrochloride Salt Formation

Precipitation and Purification

The free base 2-methylpropane-1,2-diamine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas in alcoholic solvents. This step enhances stability and facilitates storage.

Protocol :

-

Acidification : Anhydrous HCl is bubbled through a cooled (−10°C) ethanolic solution of the diamine until pH < 2.

-

Crystallization : The mixture is stirred for 1 hour, yielding a white precipitate.

-

Isolation : The solid is filtered, washed with cold ethanol, and dried under vacuum.

Characterization :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Catalytic Amination | Glyoxime Hydrogenation |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Time | 6–15 h | 1–2 h |

| Yield | 63–84% | 60–75% |

| Byproducts | Secondary amines | None reported |

| Industrial Feasibility | High | Moderate |

The catalytic amination route offers better scalability and lower raw material costs, whereas glyoxime hydrogenation provides faster reaction times .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Methylpropane-1,2-diamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents, alkylating agents, and other reagents.

Major Products Formed:

- The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may yield primary amines.

Scientific Research Applications

Applications in Coordination Chemistry

One of the primary applications of 2-Methylpropane-1,2-diamine dihydrochloride is in the synthesis of metal complexes. It serves as a ligand in various coordination compounds. The ability of this compound to form stable complexes with transition metals enhances its utility in catalysis and materials science.

Table 1: Metal Complexes Formed with 2-Methylpropane-1,2-diamine

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Copper(II) | Cu(II) complex | High |

| Nickel(II) | Ni(II) complex | Moderate |

| Cobalt(II) | Co(II) complex | High |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been identified as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of anti-malaria drugs such as OZ277 (Arterolane), which represents a new generation of treatments against malaria .

Case Study: Synthesis of Anti-Malaria Drug OZ277

- Objective : To synthesize OZ277 using this compound.

- Method : The compound was utilized as an intermediate in a multi-step synthesis involving catalytic amination reactions.

- Results : The synthesis demonstrated high selectivity and yield for the desired product, showcasing the effectiveness of this compound in pharmaceutical applications.

Applications in Organic Synthesis

The compound is also valuable in organic synthesis as a building block for constructing more complex molecular architectures. It has been used in reactions such as imine formation and cage synthesis involving aldehydes and other amines.

Table 2: Organic Reactions Involving 2-Methylpropane-1,2-diamine

| Reaction Type | Reactants | Products |

|---|---|---|

| Imine Formation | Aldehyde + Amine | Imines |

| Cage Synthesis | 1,3,5-Triformylbenzene + Amines | Polycyclic compounds |

Mechanism of Action

- The mechanism by which 2-methylpropane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups.

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on its use in biological or medicinal research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Diamine Derivatives

(a) (S)-Propane-1,2-diamine Dihydrochloride (CAS 19777-66-3)

- Structure : Linear propane backbone with (S)-stereochemistry at the chiral center.

- Molecular Weight : 145.03 g/mol (vs. ~163.06 g/mol for 2-methylpropane-1,2-diamine dihydrochloride).

- Purity : ≥98% (industrial grade).

- Hazards: Limited data, but classified for pharmaceutical use under EU regulatory review .

- Applications : Used in synthesizing new active pharmaceutical ingredients (APIs), highlighting its role in enantioselective drug synthesis.

(b) (trans)-Cyclopropane-1,2-diamine Dihydrochloride (CAS 3187-76-6)

- Structure : Cyclopropane ring with 1,2-diamine groups in trans configuration.

- Molecular Weight : 145.03 g/mol.

- Applications: Potential use in rigid molecular scaffolds for drug design, leveraging the cyclopropane ring’s strain for bioactivity modulation.

Aromatic Diamine Derivatives

(a) N1-Methylbenzene-1,2-diamine Dihydrochloride (Telmisartan Impurity 3)

- Structure : Benzene ring with amine groups at positions 1 and 2 and a methyl substituent on N1.

- Molecular Weight : ~219.09 g/mol.

- Applications : Impurity in antihypertensive drug Telmisartan; studied for metabolic pathways and stability.

(b) 4-Fluoro-3-Methylbenzene-1,2-diamine Dihydrochloride (CAS 1161426-63-6)

Functional Group Variants

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

- Structure : Five-carbon chain with terminal amide and diamine groups.

- Molecular Weight : 204.1 g/mol.

- Hazards: Not classified for health or environmental risks; distinct from 2-methylpropane-1,2-diamine’s corrosiveness .

- Applications : Amide functionality enables peptide-like interactions in drug candidates.

(b) 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

- Structure : Chlorinated tertiary alcohol with a methyl branch.

- Applications : Intermediate in organic synthesis, contrasting with diamine salts’ roles in API manufacturing.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hazards | Key Applications |

|---|---|---|---|---|

| This compound | C₄H₁₂N₂·2HCl | ~163.06 | Corrosive (C), Flammable (R10) | Pharmaceutical intermediates |

| (S)-Propane-1,2-diamine dihydrochloride | C₃H₁₀N₂·2HCl | 145.03 | Under regulatory review | API synthesis (NCEs) |

| (trans)-Cyclopropane-1,2-diamine dihydrochloride | C₃H₁₀Cl₂N₂ | 145.03 | Discontinued | Rigid molecular scaffolds |

| N1-Methylbenzene-1,2-diamine dihydrochloride | C₇H₁₀N₂·2HCl | ~219.09 | Research use only | Drug impurity studies |

| 4-Fluoro-3-Methylbenzene-1,2-diamine dihydrochloride | C₇H₈FN₂·2HCl | ~213.07 | Industrial grade (99% purity) | Agrochemicals, APIs |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·2HCl | 204.1 | Non-hazardous | Peptide-like drug candidates |

Key Research Findings

Structural Impact on Reactivity : Branched aliphatic diamines (e.g., 2-methylpropane-1,2-diamine) exhibit higher steric hindrance than linear analogs, affecting reaction kinetics in API synthesis .

Regulatory Status : Compounds like (S)-propane-1,2-diamine dihydrochloride are prioritized in EU regulatory reviews for pharmaceutical applications, reflecting their safety and efficacy .

Biological Activity

2-Methylpropane-1,2-diamine dihydrochloride, also known as isobutylamine dihydrochloride, is a diamine compound with potential applications in organic synthesis and medicinal chemistry. Its biological activity has garnered interest due to its interactions with various biomolecules and its role as a building block in drug development.

- Molecular Formula : C₄H₁₄Cl₂N₂

- Molecular Weight : Approximately 155.08 g/mol

- Structure : The compound features two amine groups that can participate in nucleophilic reactions, making it a versatile intermediate in chemical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Activity : The amine groups can act as nucleophiles in chemical reactions, allowing the compound to form bonds with electrophilic centers in biological molecules.

- Enzyme Interaction : It may modulate the activity of certain enzymes, affecting metabolic pathways and cellular functions.

Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound. A study evaluated its effectiveness against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results showed promising antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration and exposure time. Notably, it showed significant cytotoxic effects on cancer cell lines compared to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| NIH/3T3 (Fibroblast) | >100 |

Case Studies

- Synthesis of Antimicrobial Agents : A study explored the synthesis of novel antimicrobial agents using this compound as a key intermediate. The derivatives formed displayed enhanced antibacterial activity compared to their precursors, highlighting the importance of structural modifications in optimizing biological activity .

- Drug Development : In drug development research, this compound has been investigated for its potential as a precursor in synthesizing bioactive molecules. Its ability to form stable complexes with various ligands has been leveraged to enhance drug efficacy and specificity .

Q & A

Basic: What established synthetic routes are available for 2-Methylpropane-1,2-diamine dihydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound can be achieved via catalytic condensation of alkylene-diamines. A preferred method involves heterogeneous catalysts containing copper and nickel, which enhance reaction efficiency by promoting selective amination and minimizing side products . Alternative routes, such as halogenation followed by amination (e.g., using potassium phthalimide for functional group protection), have been reported for structurally similar dihydrochlorides but may require stringent control of reaction pH and temperature to avoid decomposition . Key factors affecting yield include catalyst loading (typically 5–10 wt%), reaction time (12–24 hours), and purification via recrystallization in ethanol/HCl mixtures to isolate the dihydrochloride salt.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR (400 MHz, DO) to confirm the presence of methyl groups (δ 1.2–1.4 ppm) and amine protons (δ 2.8–3.1 ppm). -NMR can resolve quaternary carbons adjacent to the diamine backbone .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z 147.05 (M+H) for the free base, with chloride adducts confirming the dihydrochloride form .

Advanced: How can researchers mitigate instability during synthesis or storage caused by reactive functional groups?

Answer:

Proximate amine and chloride groups in the molecule increase susceptibility to hygroscopicity and oxidative degradation. Mitigation strategies include:

- Synthesis: Conduct reactions under inert atmospheres (N/Ar) and use low temperatures (0–5°C) during HCl quenching to prevent exothermic side reactions .

- Storage: Store the compound in airtight containers under inert gas (e.g., argon) at −20°C, with desiccants like silica gel to minimize moisture uptake .

- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products such as oxidized amines or dimerized species .

Advanced: What mechanistic insights explain its role as a precursor in polyalkylene-polyamine synthesis?

Answer:

In polymer applications, this compound acts as a monomer in condensation reactions. The copper-nickel catalyst facilitates dehydrogenation, forming imine intermediates that undergo nucleophilic attack by adjacent amines, propagating chain growth. Density Functional Theory (DFT) studies suggest that the methyl group sterically directs regioselectivity, favoring linear polymer chains over branched structures . Advanced kinetic modeling (e.g., Monte Carlo simulations) can optimize monomer-to-catalyst ratios to control molecular weight distribution.

Advanced: How do stereochemical variations in dihydrochloride salts impact pharmacological activity?

Answer:

Chiral dihydrochlorides, such as (S)-enantiomers, often exhibit distinct biological interactions due to enantioselective binding to targets like enzymes or receptors. For example, (S)-configured diamine derivatives show enhanced inhibition of metalloproteases compared to (R)-forms. Researchers should:

- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .

- Correlate stereopurity (>99% ee) with in vitro activity assays (e.g., IC measurements) to establish structure-activity relationships (SAR) .

Basic: What safety protocols are essential given limited toxicological data?

Answer:

- Handling: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .

- Exposure Response: In case of skin contact, rinse immediately with 0.1 M acetic acid (pH 3–4) to neutralize residual HCl, followed by soap and water .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: What analytical challenges arise in impurity profiling, and how are they resolved?

Answer:

Common impurities include residual solvents (e.g., ethanol), unreacted starting materials, and dimerized byproducts. Strategies for resolution:

- Headspace Gas Chromatography (HS-GC): Detect volatile impurities (limit: <0.1% per ICH Q3A guidelines) using DB-624 columns .

- Ion-Pair Chromatography: Resolve polar impurities (e.g., mono-hydrochloride salts) with tetrabutylammonium phosphate as the ion-pairing agent .

- Quantitative NMR (qNMR): Use 1,4-dinitrobenzene as an internal standard for absolute quantification of non-volatile impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.